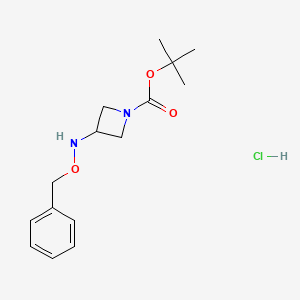

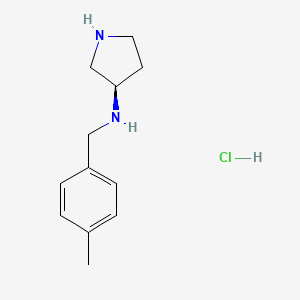

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

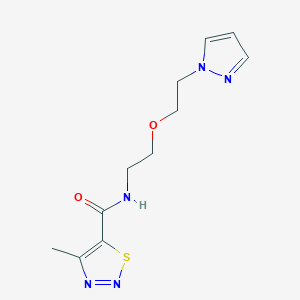

The compound "Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl substituted azetidine and aziridine compounds, which are structurally related to the compound . These compounds are of interest due to their potential as building blocks for amino alcohols, polyamines, and other biologically active molecules .

Synthesis Analysis

The synthesis of related tert-butyl substituted azetidine compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved by acid-catalyzed hydrolysis followed by glycol cleavage . Another example is the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which was synthesized using an innovative approach starting from a chiral lactone, with significant improvements over original routes . These methods demonstrate the versatility and adaptability of synthetic strategies to produce complex azetidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted azetidine compounds can be quite complex, as evidenced by the crystal structure analysis of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in bond lengths of the exocyclic imino functions, indicating the potential for diverse reactivity and interactions .

Chemical Reactions Analysis

Tert-butyl substituted azetidine compounds can undergo various chemical reactions, providing access to a range of derivatives. For example, silylmethyl-substituted aziridine and azetidine were used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . These reactions highlight the potential of azetidine derivatives to participate in complex transformations, which can be useful in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted azetidine compounds are influenced by their molecular structure. For instance, the crystal structure of the aforementioned 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine suggests that the planarity of the azetidine ring and the differences in exocyclic bond lengths could affect the compound's reactivity and physical properties . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase synthesis indicates that these compounds can be stable under certain conditions, such as resistance to acidolysis, which is crucial for their application in peptide synthesis .

科学的研究の応用

Synthesis and Characterization

Azetidine Derivatives Synthesis : Azetidine-2-carboxylic acid (Aze) analogs, including those with heteroatomic side chains at the 3-position, have been synthesized for studying peptide activity and conformational influence (Sajjadi & Lubell, 2008).

Preparation of Amino Sugars : Research has shown the synthesis of protected amines, such as 3-amino-3-deoxy-D-altrose derivatives, using tert-butyl azidoformate and other reagents, demonstrating the compound's utility in complex synthetic processes (Nativi, Reymond, & Vogel, 1989).

Antimicrobial Agent Synthesis : Studies have explored the synthesis of phenyl azetidine derivatives as potential antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Doraswamy & Ramana, 2013).

Chemical Transformations and Applications

Building Blocks for Organic Synthesis : tert-Butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks for synthetic organic chemistry, enabling diverse modifications of the benzene ring and other functional groups (Jasch, Höfling, & Heinrich, 2012).

Pharmaceutical Intermediate Synthesis : Investigations have been conducted into the synthesis of pharmaceutical intermediates like 1-(tert-butyl)-3-amioazetidine, demonstrating the role of such compounds in drug development (Yang, 2010).

Synthesis of Azetidine-3-carboxylic Acids : Protected 3-haloazetidines, used in medicinal chemistry, have been synthesized on a gram-scale, showcasing the utility of azetidine derivatives in generating high-value chemical compounds (Ji, Wojtas, & Lopchuk, 2018).

Versatile Chemical Reactions : The compound's derivatives, like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been synthesized through efficient routes, highlighting its versatility in accessing unique chemical spaces (Meyers et al., 2009).

特性

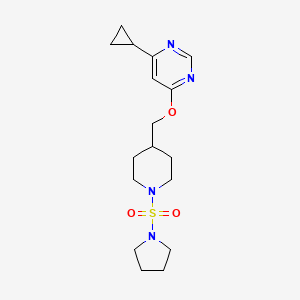

IUPAC Name |

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFKWGJFUBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)